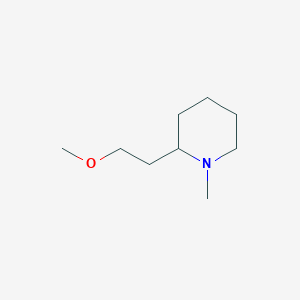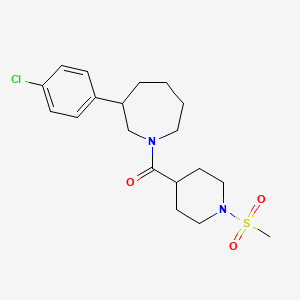
(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer and neurological disorders.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
The compound has been a subject of interest in synthetic chemistry, with studies focusing on the synthesis of related structures and their crystallographic analysis. For example, the synthesis and crystal structure of compounds related to piperidin-4-yl methanone derivatives reveal detailed insights into molecular configurations, geometries, and intermolecular interactions. These studies provide foundational knowledge for designing molecules with specific properties and functions (Girish et al., 2008; Benakaprasad et al., 2007).
Biological Activity
Research into the antimicrobial activity of derivatives similar to the compound has shown promising results. For instance, certain piperidin-4-yl methanone oxime derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).
Advanced Material Development
The compound's related derivatives have been explored for their potential in material sciences, such as in the development of luminescent materials. Studies on donor-acceptor molecules related to (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone demonstrate applications in creating materials with switchable luminescence properties, useful for electronic and photonic devices (Wen et al., 2021).
Drug Discovery and Design
Moreover, the molecular interaction studies of antagonists structurally related to the compound highlight its relevance in drug discovery. Understanding how such molecules interact with biological targets, such as cannabinoid receptors, provides valuable insights into designing drugs with specific therapeutic effects (Shim et al., 2002).
properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-9-16(10-13-22)19(23)21-11-3-2-4-17(14-21)15-5-7-18(20)8-6-15/h5-8,16-17H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWGNOGUEIHPLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

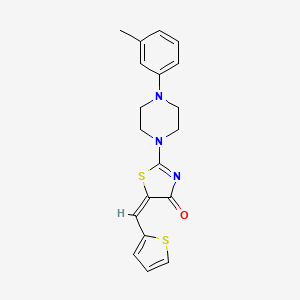
![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
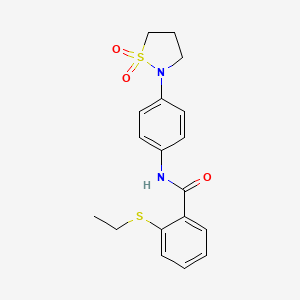
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
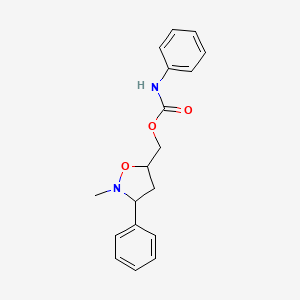
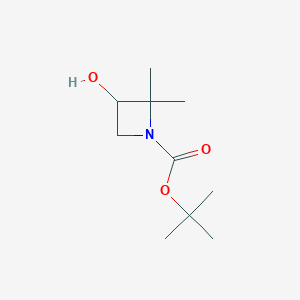
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)
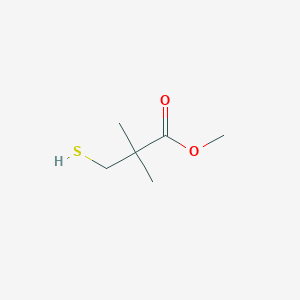
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)
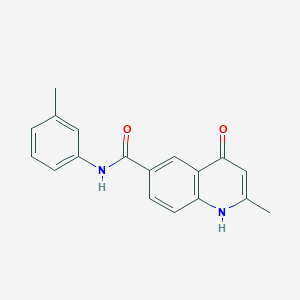
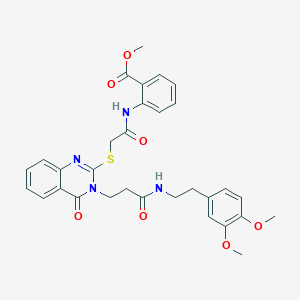
![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)
